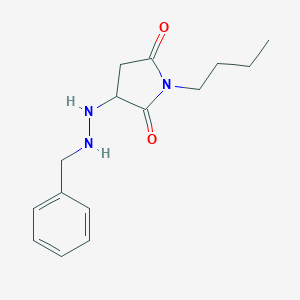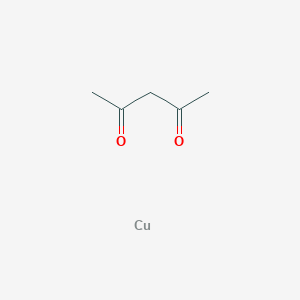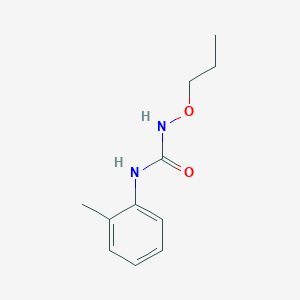![molecular formula C18H25F3N2O2 B241462 N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, its potential as a research tool has been recognized in recent years.
作用機序
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide acts as a partial agonist of the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors that bind to serotonin. The activation of these receptors leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, as well as an increase in the release of serotonin. This results in a range of physiological and behavioral effects, including vasoconstriction, appetite suppression, and mood modulation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including:
- Vasoconstriction: this compound has been shown to cause constriction of blood vessels, which may contribute to its potential as a therapeutic target for migraine.
- Appetite suppression: this compound has been shown to decrease food intake in animal studies, which suggests its potential as a treatment for obesity.
- Mood modulation: this compound has been shown to have both anxiogenic and anxiolytic effects in animal studies, which suggests its potential as a treatment for anxiety disorders.
実験室実験の利点と制限
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has several advantages as a research tool, including its selectivity for the 5-HT1B and 5-HT2C receptors, which allows for the investigation of specific signaling pathways. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for the research on N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide, including:
- Investigation of the role of this compound in the regulation of circadian rhythms and sleep.
- Development of this compound analogs with improved selectivity and efficacy.
- Investigation of the potential of this compound as a therapeutic target for neurological and psychiatric disorders.
- Investigation of the potential of this compound as a tool for the study of serotonin signaling in the cardiovascular system.
Conclusion
In conclusion, this compound is a synthetic compound that has potential as a research tool for investigating the role of serotonin receptors in various physiological and pathological processes. Its selectivity for the 5-HT1B and 5-HT2C receptors allows for the investigation of specific signaling pathways, but careful dosing is required to avoid toxicity. Future research on this compound may lead to the development of new therapeutic targets for neurological and psychiatric disorders, as well as a better understanding of serotonin signaling in the cardiovascular system.
合成法
The synthesis of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide involves the reaction of 1-benzylpiperazine with trifluoromethylphenylacetic acid chloride in the presence of a base. The resulting product is then reacted with pentanoyl chloride to form this compound. The purity of the final product can be improved by recrystallization or column chromatography.
科学的研究の応用
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been used in scientific research to investigate the role of serotonin receptors in various physiological and pathological processes. Specifically, this compound is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been used to study the effects of serotonin on the cardiovascular system, as well as its potential as a therapeutic target for migraine and other neurological disorders.
特性
分子式 |
C18H25F3N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C18H25F3N2O2/c1-3-5-7-15(24)22-17(23-16(25)8-6-4-2)13-9-11-14(12-10-13)18(19,20)21/h9-12,17H,3-8H2,1-2H3,(H,22,24)(H,23,25) |
InChIキー |
QZBGUSCXLLBKCC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)CCCC |
正規SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)



![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)



